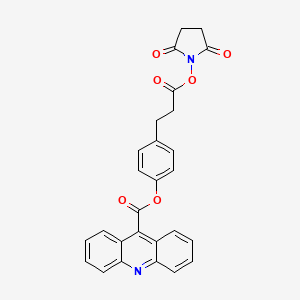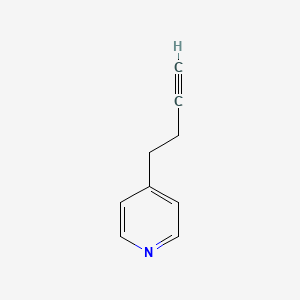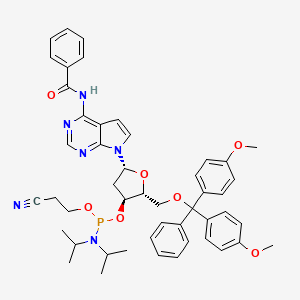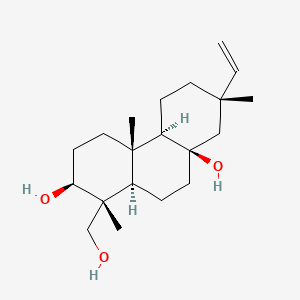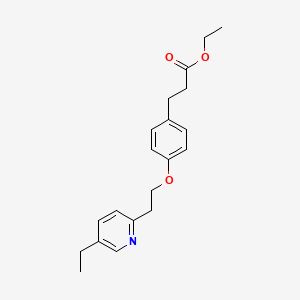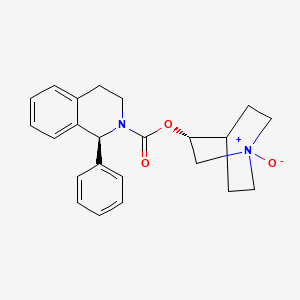
Solifenacin N1-oxide
Descripción general
Descripción
Solifenacin N-oxide is an inactive metabolite of the muscarinic receptor antagonist solifenacin . It is also a potential impurity found in commercial preparations of solifenacin . Solifenacin N-oxide is formed when solifenacin is stored under oxidative conditions .
Synthesis Analysis
The N-oxide of solifenacin (M2) is produced by many Cytochrome P450s (CYPs) besides CYP3A4 . The 4R-hydroxy N-oxide of solifenacin (M4) is formed via CYP3A4 only . N-glucuronide of solifenacin (M5) is the product of direct glucuronidation of solifenacin .Molecular Structure Analysis
Solifenacin N-oxide has a molecular formula of C23H26N2O3 . It is a crystalline solid .Chemical Reactions Analysis
Solifenacin is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . Solifenacin metabolites are unlikely to contribute to clinical solifenacin effects .Physical And Chemical Properties Analysis
Solifenacin has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier . In healthy adults, total clearance of solifenacin amounts to 7–14 L/h . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolite Profiling
Solifenacin N-Oxide is a pharmacologically inactive metabolite of Solifenacin, a muscarinic receptor antagonist used to treat overactive bladder . In pharmacokinetic studies, it’s essential to quantify not only the active drug but also its metabolites to understand the drug’s metabolism and excretion. The presence of Solifenacin N-Oxide in plasma can be indicative of the metabolic pathways and the drug’s stability in the body.
Stability-Indicating Method Development
In the development of stability-indicating methods, Solifenacin N-Oxide serves as a primary degradation product marker . High-performance liquid chromatography (HPLC) techniques are optimized to detect and quantify this metabolite, which is crucial for assessing the shelf-life and proper storage conditions of Solifenacin-containing medications.
Drug Formulation and Optimization
In the formulation of Solifenacin drugs, understanding the behavior of Solifenacin N-Oxide can inform decisions on excipient compatibility and formulation stability. It’s also used in the development of bioequivalent generics, where impurity profiles must match the original drug .
Direcciones Futuras
Solifenacin (5 mg/day) is superior to extended-release (ER) tolterodine (4 mg/day) in reducing incontinence episodes (mean −1.30 vs −0.90, p = 0.018) and is superior to propiverine (20 mg/day) at the dose of 10 mg/day in reducing urgency (−2.30 vs −2.78, p = 0.012) and nocturia episodes . Based on withdrawal rates due to adverse effects during the 52-week treatment period, solifenacin appears to have better tolerability than immediate-release (IR) oxybutynin 10–15 mg/day and IR tolterodine 4 mg/day .
Propiedades
IUPAC Name |
[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t18?,21-,22-,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHAPLMCCXMFAI-QYYKVDRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solifenacin N1-oxide | |
CAS RN |
180272-28-0 | |
| Record name | Solifenacin N1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180272280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SOLIFENACIN N1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67V0THE6SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Solifenacin N-oxide identified in the context of Solifenacin Succinate analysis?
A1: Research by [] describes the development of a gradient, reverse-phase high-performance liquid chromatography (HPLC) method specifically designed to detect and quantify impurities in Solifenacin Succinate. This method successfully separated Solifenacin Succinate from Solifenacin N-oxide, achieving a resolution greater than 3.0. Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to confirm the identity of Solifenacin N-oxide, particularly when it emerged as a significant degradation product under oxidative stress conditions during stability testing. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)


